Cas no 1184983-42-3 (Cyclobenzaprine-d3 Hydrochloride)

Cyclobenzaprine-d3 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Cyclobenzaprine-d3?HCl (N-methyl-d3)
- Cyclobenzaprine-d3 Hydrochloride
- 3-(dibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine,hydrochloride
- Cyclobenzaprine-D3 hydrochloride solution
- PD017533
- Cyclobenzaprine-d3 (hydrochloride)
- 1184983-42-3
- SCHEMBL17812812
- Cyclobenzaprine-D3.HCl, 1mg/ml in Methanol (as free base)
- Cyclobenzaprine-D3.HCl, 0.1mg/ml in Methanol (as free base)
- Cyclobenzaprine-D3 hydrochloride; 1-Propanamine, 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-, hydrochloride; 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine hydrochloride; Cyclobenzaprine-D3 hydrochloride (methyl D3)
- HY-B0740S
- Cyclobenzaprine-d3 HCl (N-methyl-d3)
- CS-0109634
- N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
- DTXSID00661877
- Cyclobenzaprine-D3.HCl
- F90684
- Cyclobenzaprine-d3 HCl
-
- インチ: InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
- InChIKey: VXEAYBOGHINOKW-NIIDSAIPSA-N
- ほほえんだ: CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
計算された属性
- せいみつぶんしりょう: 314.1629076g/mol
- どういたいしつりょう: 314.1629076g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 濃度: 100 μg/mL in methanol (as free base)
Cyclobenzaprine-d3 Hydrochloride セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
- ちょぞうじょうけん:−20°C
Cyclobenzaprine-d3 Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C987752-1mg |
Cyclobenzaprine-d3 Hydrochloride |
1184983-42-3 | 1mg |
$ 167.00 | 2023-09-08 | ||
Biosynth | BC181325-2 mg |
Cyclobenzaprine-D3 hydrochloride |
1184983-42-3 | 2mg |
Please enquire | 2023-01-05 | ||
Biosynth | BC181325-10 mg |
Cyclobenzaprine-D3 hydrochloride |
1184983-42-3 | 10mg |
Please enquire | 2023-01-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-114-1ML |
1184983-42-3 | 1ML |
¥2440.17 | 2023-01-17 | |||
A2B Chem LLC | AE25977-50mg |
Cyclobenzaprine-d3 HCl |
1184983-42-3 | 99%D | 50mg |
$1163.00 | 2024-04-20 | |
A2B Chem LLC | AE25977-10mg |
Cyclobenzaprine-d3 HCl |
1184983-42-3 | 99%D | 10mg |
$413.00 | 2024-04-20 | |
TRC | C987752-5mg |
Cyclobenzaprine-d3 Hydrochloride |
1184983-42-3 | 5mg |
$ 645.00 | 2023-09-08 | ||
ChemScence | CS-0109634-1mg |
Cyclobenzaprine-d3 hydrochloride |
1184983-42-3 | 1mg |
$0.0 | 2022-04-28 | ||
eNovation Chemicals LLC | Y1259577-50mg |
Cyclobenzaprine-d3 HCl |
1184983-42-3 | 99%D | 50mg |
$1595 | 2024-06-07 | |
ChemScence | CS-0109634-25mg |
Cyclobenzaprine-d3 hydrochloride |
1184983-42-3 | 25mg |
$0.0 | 2022-04-28 |
Cyclobenzaprine-d3 Hydrochloride 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Cyclobenzaprine-d3 Hydrochlorideに関する追加情報
Cyclobenzaprine-d3 Hydrochloride: A Deuterated Derivative in Modern Pharmaceutical Research
The compound with the CAS number 1184983-42-3, known as Cyclobenzaprine-d3 Hydrochloride, represents a significant advancement in the field of pharmaceutical chemistry. This deuterated derivative of Cyclobenzaprine has garnered considerable attention due to its potential applications in both clinical and research settings. The introduction of deuterium atoms into the molecular structure not only modifies its pharmacokinetic properties but also enhances its suitability for metabolic studies and diagnostic purposes.
Cyclobenzaprine, a well-established muscle relaxant, is primarily used to alleviate musculoskeletal conditions by inhibiting neuromuscular transmission. The addition of deuterium isotopes, specifically in the form of Cyclobenzaprine-d3 Hydrochloride, offers a means to study the compound's metabolic pathways with greater precision. This is particularly valuable in understanding how the body processes pharmaceuticals, which is crucial for optimizing drug formulations and ensuring patient safety.
Recent research has highlighted the importance of deuterated compounds in drug development. The use of Cyclobenzaprine-d3 Hydrochloride allows researchers to differentiate between the parent compound and its metabolites, providing clearer insights into drug metabolism. This capability is especially useful in clinical trials, where accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME) parameters is essential. The stability and isotopic purity of Cyclobenzaprine-d3 Hydrochloride make it an ideal candidate for these studies.
In addition to its research applications, Cyclobenzaprine-d3 Hydrochloride has potential therapeutic benefits. The deuterium modification can lead to improved bioavailability and reduced side effects compared to the non-deuterated version. This has opened new avenues for treating musculoskeletal disorders with fewer adverse reactions. Furthermore, the compound's unique properties make it a valuable tool in developing new medications that target similar mechanisms but with enhanced efficacy and safety profiles.
The synthesis of Cyclobenzaprine-d3 Hydrochloride involves sophisticated chemical techniques that ensure high purity and yield. Advanced mass spectrometry methods are employed to verify the presence and distribution of deuterium atoms within the molecule. These techniques are critical for maintaining the integrity of the compound throughout its production process, ensuring that it meets the stringent standards required for pharmaceutical use.
One of the most exciting aspects of Cyclobenzaprine-d3 Hydrochloride is its potential in diagnostic imaging. Deuterated compounds can be labeled with radioactive isotopes or fluorescent markers, allowing researchers to track their movement within living organisms non-invasively. This approach has revolutionized how diseases are studied and diagnosed, providing unprecedented insights into biological processes at the molecular level.
The pharmaceutical industry continues to invest heavily in deuterated drug development due to its numerous advantages. By replacing hydrogen atoms with deuterium, drugs can exhibit longer half-lives, reduced clearance rates, and improved metabolic stability. These properties are particularly beneficial for chronic conditions requiring long-term medication use. The case of Cyclobenzaprine-d3 Hydrochloride exemplifies how these advancements can translate into tangible benefits for patients worldwide.
The regulatory landscape for deuterated drugs is also evolving rapidly. Agencies such as the FDA and EMA have recognized the potential of these compounds and are establishing guidelines to facilitate their development and approval. This positive regulatory environment encourages innovation and accelerates the time it takes for new drugs like Cyclobenzaprine-d3 Hydrochloride to reach patients who need them most.
In conclusion, Cyclobenzaprine-d3 Hydrochloride represents a significant milestone in pharmaceutical chemistry. Its unique properties make it an invaluable tool for both research and therapeutic applications. As our understanding of drug metabolism and disease mechanisms continues to grow, compounds like this will play an increasingly important role in improving human health outcomes worldwide.
1184983-42-3 (Cyclobenzaprine-d3 Hydrochloride) 関連製品
- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)
- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)
- 900015-08-9(6-(4-tert-butylphenoxy)pyridine-3-carbonitrile)
- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)
- 9028-79-9(Galactose oxidase)
- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)